molecular formula C12H14INO2 B3339549 (2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049981-94-3

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3339549
CAS No.: 1049981-94-3
M. Wt: 331.15 g/mol
InChI Key: BMPUITLSTMSGDE-KOLCDFICSA-N
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Description

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049744-44-6) is a heterocyclic organic compound with the molecular formula C₁₂H₁₄NO₂I·HCl and a molecular weight of 367.61 g/mol . It is commonly encountered as its hydrochloride salt, enhancing its stability for synthetic applications. The compound features a pyrrolidine backbone with a stereospecific (2S,4R) configuration and a 4-iodobenzyl substituent. This structure is pivotal in medicinal chemistry, particularly in the design of peptidomimetics and glutamate receptor modulators . Its iodine atom confers unique electronic and steric properties, making it valuable in radiopharmaceuticals and crystallography studies .

Properties

IUPAC Name

(2S,4R)-4-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9/h1-4,9,11,14H,5-7H2,(H,15,16)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPUITLSTMSGDE-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 4-iodobenzyl bromide.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Introduction of the 4-Iodobenzyl Group: The 4-iodobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks the 4-iodobenzyl bromide, resulting in the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The 4-iodobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compound CAS Substituent Molecular Formula MW (g/mol) Key Properties
(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 1049744-44-6 4-Iodobenzyl C₁₂H₁₄NO₂I·HCl 367.61 High molecular weight; iodine enhances steric bulk and potential for radiolabeling
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid 1049978-26-8 2-Bromobenzyl C₁₂H₁₄BrNO₂ 284.15 Bromine’s lower atomic weight and altered substituent position (2- vs. 4-) may reduce steric hindrance compared to iodine
(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid 1049977-93-6 4-Fluorobenzyl C₁₂H₁₄FNO₂ 223.24 Fluorine’s electronegativity improves metabolic stability and bioavailability
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 1049740-52-4 2,4-Dichlorobenzyl C₁₂H₁₂Cl₂NO₂·HCl 300.10 (free acid) Electron-withdrawing Cl groups increase lipophilicity and may enhance receptor binding

Key Observations :

  • Iodine vs. Bromine : The iodine atom in the target compound provides greater steric bulk and polarizability, advantageous in radiopharmaceuticals but may reduce solubility compared to bromine .
  • Fluorine’s Role : The 4-fluorobenzyl derivative exhibits lower molecular weight and higher electronegativity, improving pharmacokinetic profiles .

Non-Halogenated Analogues

Compound CAS Substituent Molecular Formula MW (g/mol) Key Properties
(2S,4R)-4-(4-tert-Butylbenzyl)pyrrolidine-2-carboxylic acid 1049982-04-8 4-tert-Butylbenzyl C₁₇H₂₅NO₂ 283.39 Bulky tert-butyl group enhances hydrophobic interactions but may reduce aqueous solubility
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-ynyl)pyrrolidine-2-carboxylic acid 959581-98-7 Prop-2-ynyl C₁₃H₁₉NO₄ 253.29 Alkyne group enables click chemistry applications; melting point 95–97°C indicates high crystallinity

Key Observations :

  • tert-Butyl Group : The bulky tert-butyl substituent improves binding to hydrophobic pockets but complicates synthetic purification .
  • Propargyl Substituent : The alkyne-functionalized derivative is versatile in bioconjugation, though its lower molecular weight reduces steric bulk compared to iodinated analogues .

Functional Group Variations

Compound CAS Substituent Molecular Formula MW (g/mol) Key Properties
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid 299181-56-9 4-Fluorobenzenesulfonyl, 4-hydroxy C₁₁H₁₂FNO₅S 289.28 Sulfonyl group increases acidity and hydrogen-bonding potential; hydroxyl enhances solubility
Boc-(R)-γ-(4-iodobenzyl)-L-proline 959573-98-9 Boc-protected 4-iodobenzyl C₁₇H₂₁INO₄ 431.27 Boc protection improves stability during solid-phase peptide synthesis

Key Observations :

  • Sulfonyl and Hydroxy Groups : These modifications alter electronic properties and solubility, expanding utility in drug design .
  • Boc Protection : The Boc-protected derivative of the target compound is critical for intermediate handling in multi-step syntheses .

Biological Activity

Overview

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound characterized by a pyrrolidine ring with a carboxylic acid functional group and an iodobenzyl substituent. Its unique stereochemistry and structural features suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H14INO2, with a molecular weight of approximately 367.61 g/mol. The presence of the iodobenzyl group enhances its lipophilicity, which may facilitate interactions with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. The compound's structural features may contribute to its effectiveness against multidrug-resistant pathogens, potentially offering a new avenue for antibiotic development.

Pathogen Tested Activity Observed
Klebsiella pneumoniaeModerate
Escherichia coliModerate
Pseudomonas aeruginosaSignificant
Staphylococcus aureusNotable

These findings suggest that the compound could be utilized in developing new treatments for infections caused by resistant bacterial strains .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of this compound. It may interact with neurotransmitter systems or inhibit neurotoxic pathways, suggesting applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The specific mechanisms remain to be fully elucidated but are under investigation through various in vitro and in vivo models .

Anticancer Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit anticancer properties. Although specific data on this compound is limited, related compounds have demonstrated structure-dependent anticancer activity against various cancer cell lines, including lung adenocarcinoma models like A549 cells.

In one study, compounds structurally similar to this compound exhibited significant cytotoxicity at concentrations around 100 µM, indicating potential as chemotherapeutic agents .

The mechanism of action for this compound is hypothesized to involve interaction with specific enzymes or receptors. For instance, it may act as an inhibitor of HIV-1 integrase, an enzyme critical for viral replication . Understanding these interactions can guide further research into its therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinically significant pathogens. Results indicated promising activity against resistant strains, warranting further exploration into its use as an antimicrobial agent .
  • Neuroprotective Mechanisms : Research focusing on neuroprotective properties revealed that the compound could modulate oxidative stress pathways in neuronal cells, providing insight into its potential use in neurodegenerative disease therapies .
  • Anticancer Potential : In vitro assays demonstrated that similar pyrrolidine derivatives reduced viability in cancer cell lines significantly compared to controls. This suggests that this compound may also exhibit anticancer properties worth investigating further .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid

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